molecular formula C5H7ClN4 B1630254 2-Chloro-6-methylpyrimidine-4,5-diamine CAS No. 63211-98-3

2-Chloro-6-methylpyrimidine-4,5-diamine

Cat. No.: B1630254
CAS No.: 63211-98-3
M. Wt: 158.59 g/mol
InChI Key: KSGKEVCHVYUUDN-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyrimidine-4,5-diamine is a chemical compound with the molecular formula C5H7ClN4 and a molecular weight of 158.59 g/mol. It is a solid substance that is typically stored in a dark place under an inert atmosphere at temperatures between 2°C and 8°C. This compound is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylpyrimidine-4,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dichloropyrimidine with methylamine and ammonia in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylpyrimidine-4,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine atom in the compound.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form derivatives such as 2-chloro-6-methylpyrimidine-4,5-dione.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrimidines depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Chloro-6-methylpyrimidine-4,5-diamine is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of biological processes and as a precursor for bioactive molecules.

  • Medicine: Utilized in the development of therapeutic agents and drugs.

  • Industry: Applied in the production of various chemical products and intermediates.

Mechanism of Action

2-Chloro-6-methylpyrimidine-4,5-diamine is similar to other pyrimidine derivatives such as 2-chloropyrimidine, 6-methylpyrimidine, and 4,5-diaminopyrimidine. its unique combination of chlorine and methyl groups at specific positions on the pyrimidine ring distinguishes it from these compounds. This unique structure imparts specific chemical and biological properties that make it valuable in various applications.

Comparison with Similar Compounds

  • 2-Chloropyrimidine

  • 6-Methylpyrimidine

  • 4,5-Diaminopyrimidine

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Properties

IUPAC Name

2-chloro-6-methylpyrimidine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-2-3(7)4(8)10-5(6)9-2/h7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGKEVCHVYUUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298255
Record name 2-chloro-6-methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63211-98-3
Record name 63211-98-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-6-methylpyrimidine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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